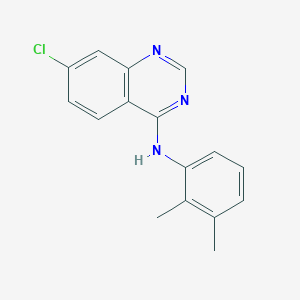
7-chloro-N-(2,3-dimethylphenyl)quinazolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“7-chloro-N-(2,3-dimethylphenyl)quinazolin-4-amine” is a derivative of quinazoline, a class of organic compounds that have drawn attention due to their significant biological activities . Quinazoline derivatives are known for their wide range of biological properties and are used in antitumor clinical applications .
Synthesis Analysis
Quinazoline derivatives can be synthesized using various methods. The synthetic methods can be divided into five main classifications, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . The specific synthesis process for “7-chloro-N-(2,3-dimethylphenyl)quinazolin-4-amine” was not found in the search results.Molecular Structure Analysis
The molecular structure of “7-chloro-N-(2,3-dimethylphenyl)quinazolin-4-amine” is characterized by the presence of a quinazoline core, which is a bicyclic compound consisting of two fused six-membered rings, a benzene ring, and a pyrimidine ring . The specific positions of the substituents (the chloro group and the 2,3-dimethylphenyl group) on the quinazoline core play a crucial role in determining the compound’s properties .Scientific Research Applications
Anticancer Activity
Quinazoline derivatives, including “7-chloro-N-(2,3-dimethylphenyl)quinazolin-4-amine”, have shown significant potential in the field of anticancer research . For instance, certain quinazoline derivatives have demonstrated promising in-vivo antitumor activity against Ehrlich ascites carcinoma (EAC) in Swiss albino mice .
Antibacterial Properties
Quinazolines and quinazolinones, which include “7-chloro-N-(2,3-dimethylphenyl)quinazolin-4-amine”, have been found to possess antibacterial properties . This makes them potential candidates for the development of novel antibiotics, especially in the face of increasing drug resistance .
Antifungal Activity
In addition to their antibacterial properties, quinazolines and quinazolinones have also demonstrated antifungal activity . This broadens their potential use in the treatment of various infectious diseases .
Anti-inflammatory and Analgesic Effects
Quinazolines have been found to exhibit anti-inflammatory and analgesic effects . This suggests potential applications in the treatment of conditions characterized by inflammation and pain .
Anticonvulsant Properties
Research has indicated that quinazolines can have anticonvulsant properties . This opens up possibilities for their use in the management of seizure disorders .
Antimalarial Activity
Quinazolines have shown potential in the treatment of malaria . Given the ongoing need for effective antimalarial drugs, this is a promising area of research .
Anti-Parkinsonism Activity
Quinazolines have been associated with anti-Parkinsonism activity . This suggests they could have potential applications in the treatment of Parkinson’s disease .
CNS Cancer Treatment
Certain quinazoline derivatives have shown significant activity against CNS Cancer cell lines . This indicates their potential use in the treatment of central nervous system cancers .
Future Directions
Quinazoline derivatives continue to be a focus of research due to their potential therapeutic applications, particularly in cancer treatment . Future research may involve the design and synthesis of new quinazoline-based compounds, including derivatives like “7-chloro-N-(2,3-dimethylphenyl)quinazolin-4-amine”, to explore their potential as anticancer drugs .
properties
IUPAC Name |
7-chloro-N-(2,3-dimethylphenyl)quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3/c1-10-4-3-5-14(11(10)2)20-16-13-7-6-12(17)8-15(13)18-9-19-16/h3-9H,1-2H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRLYAWBZGUCKSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC2=NC=NC3=C2C=CC(=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


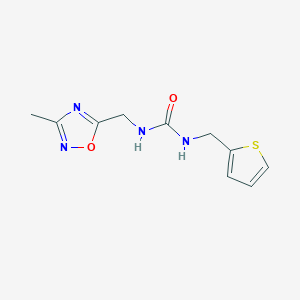
![2-(4-fluorophenyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2734314.png)
![N-(4-bromo-3-methylphenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2734315.png)
![6-Benzyl-2-(3,4-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2734317.png)
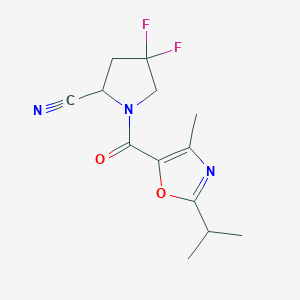
![methyl [(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B2734319.png)
![2-(4-Methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)acetic acid](/img/structure/B2734320.png)
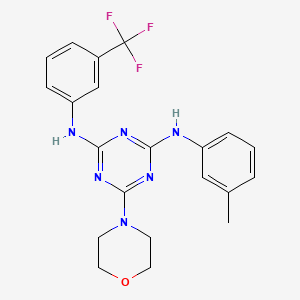
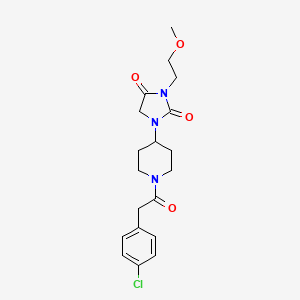
![1-{[4-(tert-butyl)phenyl]sulfonyl}-5-[chloro(difluoro)methyl]-2,3-dihydro-1H-1,4-diazepine](/img/structure/B2734326.png)

![N-(4-acetylphenyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2734329.png)
![1-(2,4-difluorophenyl)sulfonyl-4-[(E)-2-phenylethenyl]sulfonylpiperazine](/img/structure/B2734332.png)